molecular formula C16H25N5O2S B2983498 1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034417-97-3

1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2983498
CAS No.: 2034417-97-3
M. Wt: 351.47
InChI Key: XJWHUGQGMTXCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed for research applications only. This molecule integrates two privileged structural motifs: a piperidine ring and a pyrazole-sulfonamide group. The piperidine scaffold is a fundamental building block in pharmaceuticals, present in more than twenty classes of drugs, and is frequently utilized in the synthesis of compounds targeting the central nervous system . The 1-ethyl-3,5-dimethyl-pyrazole sulfonamide moiety serves as a key pharmacophore, a feature known to contribute to diverse biological activities . Compounds featuring a pyrazole core linked to a sulfonamide group have demonstrated a wide range of pharmacological properties in scientific literature, including potential as antiproliferative agents . Furthermore, 1-sulfonyl piperidine derivatives sharing structural similarities with this compound have been investigated as modulators of prokineticin receptors, which are relevant targets for conditions such as pain, metabolic disorders, and cognitive diseases . The specific molecular architecture of this reagent, with its dual heterocyclic systems, makes it a valuable intermediate for researchers exploring new chemical entities in high-throughput screening, structure-activity relationship (SAR) studies, and the development of potential therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-4-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2S/c1-5-21-13(3)16(12(2)17-21)24(22,23)20-10-6-14(7-11-20)15-8-9-19(4)18-15/h8-9,14H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWHUGQGMTXCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC(CC2)C3=NN(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of the compound is C19H27N3O3SC_{19}H_{27}N_{3}O_{3}S with a molecular weight of 377.5 g/mol . The compound features a sulfonyl group attached to pyrazole rings and a piperidine moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated in several contexts, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a series of pyrazole compounds were tested against various pathogens, showing significant activity. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial efficacy against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Activity
7b0.22Strong
100.25Strong

Anticancer Activity

In vitro studies have also explored the anticancer properties of similar pyrazole compounds. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. For example, derivatives have shown promising results in inhibiting proliferation in breast cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been investigated as well. Certain compounds demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating various pyrazole derivatives, compound 7b was identified as highly effective against Staphylococcus aureus. The study utilized time-kill assays to confirm bactericidal activity, demonstrating that the compound could reduce bacterial counts significantly within hours .

Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of related pyrazole compounds showed that they could induce apoptosis in MCF-7 breast cancer cells. The study reported that treatment with these compounds led to increased levels of caspase activity, indicative of programmed cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to four structurally related analogs (Table 1), highlighting key differences in core rings, substituents, and molecular properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Differences
Target Compound Piperidine 4-(1-Methyl-1H-pyrazol-3-yl); 1-ethyl-3,5-dimethylpyrazole sulfonyl Not reported Baseline for comparison; balanced hydrophobicity from pyrazole groups.
1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)-piperazine Piperazine 3,4-Dichloro-benzyl; 1-ethyl-5-methylpyrazole sulfonyl Not reported Piperazine core (two N atoms) increases basicity; dichloro-benzyl enhances lipophilicity.
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one Piperidin-4-one Ketone at C4; 3,5-dimethylpyrazole sulfonyl 257.31 Ketone introduces polarity; lack of 4-pyrazolyl reduces steric bulk.
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(2-thienylmethyl)-3-piperidinecarboxamide Piperidine Carboxamide-linked thienylmethyl; 1,5-dimethylpyrazole sulfonyl Not reported Thiophene and amide groups enhance hydrogen bonding; potential for improved bioavailability.
1-(4-Ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole Pyrazole Dual sulfonyl groups (pyrrolidine and ethoxybenzene); 3,5-dimethylpyrazole 413.5 High molecular weight; ethoxybenzene increases hydrophobicity; dual sulfonyls may affect stability.

Implications of Structural Differences

Core Ring Modifications: Piperazine vs. Piperidin-4-one: The ketone in increases polarity, which may improve aqueous solubility but reduce membrane permeability relative to the target compound.

Substituent Effects: Lipophilicity: The dichloro-benzyl group in and ethoxybenzene in enhance lipophilicity, favoring passive diffusion across membranes but risking metabolic instability.

Molecular Weight :

  • The target compound’s molecular weight is likely intermediate between (257.31) and (413.5). Higher molecular weight in may limit bioavailability under Lipinski’s rule of five.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of sulfonyl-pyrazole-piperidine derivatives typically involves sulfonylation and coupling reactions. For example, refluxing intermediates (e.g., pyrazole sulfonyl chlorides) with piperidine derivatives in xylene for 25–30 hours under controlled conditions can yield the target compound. Optimization may include adjusting reaction time, temperature, or catalysts (e.g., chloranil as an oxidizing agent) to improve yield and purity . Parallel purification via recrystallization (e.g., methanol) ensures removal of byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization techniques include:

  • NMR spectroscopy : To confirm substitution patterns on pyrazole and piperidine rings.
  • High-resolution mass spectrometry (HRMS) : For exact molecular weight validation.
  • X-ray crystallography : To resolve 3D conformation, particularly the spatial arrangement of the sulfonyl group relative to the piperidine ring .
  • HPLC with UV detection : For purity assessment, using ammonium acetate buffer (pH 6.5) to enhance chromatographic resolution .

Q. How should this compound be stored to maintain stability?

Storage at room temperature in a desiccator is recommended to prevent hydrolysis of the sulfonyl group. Anhydrous sodium sulfate can be used during synthesis to minimize moisture ingress .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across synthetic batches?

Batch-to-batch variability may arise from differences in sulfonylation efficiency or residual solvents. Mitigation strategies include:

  • Heteronuclear Single Quantum Coherence (HSQC) NMR : To detect trace impurities affecting bioactivity .
  • Dose-response assays : To normalize activity data against purity metrics (e.g., HPLC area%) .
  • Comparative SAR studies : Testing analogs with systematic substitutions (e.g., fluorophenyl vs. chlorophenyl groups) to identify critical pharmacophores .

Q. What computational approaches predict the electronic effects of the sulfonyl group on piperidine conformation?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the sulfonyl group’s electron-withdrawing effects on piperidine ring puckering. Molecular dynamics simulations (e.g., AMBER) further assess conformational flexibility in solvated environments, aiding in rational drug design .

Q. How can structural analogs be designed to enhance target selectivity?

  • Bioisosteric replacement : Substitute the 1-methylpyrazole group with morpholine or isoxazole rings to modulate lipophilicity and hydrogen-bonding capacity .
  • Fragment-based screening : Use X-ray crystallography data (e.g., piperidine-carboxylic acid derivatives) to guide substitutions that optimize binding pocket interactions .

Q. What experimental strategies validate the compound’s mechanism of action in biological systems?

  • Radioligand displacement assays : Compete with known serotonin reuptake inhibitors (e.g., fluoxetine) using radiolabeled ligands to assess receptor affinity .
  • Knockout cell lines : CRISPR-engineered models lacking target receptors (e.g., 5-HT transporters) can confirm specificity .

Data Contradiction Analysis

Q. How should conflicting thermal stability data be addressed?

Contradictions in thermogravimetric analysis (TGA) may stem from polymorphic forms. Solutions include:

  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
  • Powder X-ray diffraction (PXRD) : Compare crystalline forms across batches .

Q. Why do solubility profiles vary in different solvent systems?

The compound’s amphiphilic nature (sulfonyl hydrophilicity vs. pyrazole hydrophobicity) requires tailored solvent selection. Use Hansen solubility parameters (HSPs) to predict solubility in polar aprotic solvents (e.g., DMSO) or optimize co-solvent systems (e.g., ethanol-water mixtures) .

Methodological Resources

  • Synthetic Protocols : Ref .
  • Structural Analysis : Ref .
  • Biological Assays : Ref .
  • Computational Tools : Ref .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.